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Compound of Interest

Compound Name: 1-Dodecylimidazole

Cat. No.: B043717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-
dodecylimidazole in drug delivery systems. While 1-dodecylimidazole is primarily

investigated for its intrinsic pH-dependent cytotoxic properties, its amphiphilic nature and pH-

sensitive imidazole headgroup make it a compelling candidate as a functional excipient in

advanced drug delivery platforms. These notes offer insights into its potential applications,

alongside protocols adapted from related imidazole-containing delivery systems.

Part 1: Application Notes
Introduction to 1-Dodecylimidazole
1-Dodecylimidazole is an organic compound featuring a 12-carbon alkyl chain (dodecyl group)

attached to an imidazole ring.[1][2] This structure gives it amphiphilic properties, with a

hydrophobic tail and a polar, pH-sensitive headgroup.[1] The imidazole ring has a pKa in the

range of 6.0-7.0, allowing it to become protonated and positively charged in mildly acidic

environments, such as those found in tumor microenvironments or within endo-lysosomal

compartments.[3][4] This pH-responsive behavior is the foundation of its utility in drug delivery.

Primary Application: pH-Dependent Cytotoxicity
The most direct application of 1-dodecylimidazole is as a selective cytotoxic agent for cancer

therapy. In acidic extracellular environments (pHe < 7.0) characteristic of solid tumors, it

acquires detergent-like properties.[5][6]
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Mechanism of Action: At physiological pH (7.4), 1-dodecylimidazole is largely neutral and

less disruptive to cell membranes. However, in an acidic pHe, the imidazole group becomes

protonated, increasing the molecule's amphiphilicity and allowing it to insert into and disrupt

the plasma membrane, leading to cell lysis.[6][7] An alternative pathway involves cellular

uptake and accumulation in lysosomes; the acidic interior of the lysosome protonates the

molecule, leading to lysosomal membrane rupture and release of cytotoxic enzymes into the

cytoplasm.[5][6] Studies have shown that its cell-killing effect can be 100-fold greater at a

pHe of 6.0 than at 7.0.[6][7]

Potential Application: Functional Excipient in Drug
Delivery Systems
Beyond its intrinsic activity, 1-dodecylimidazole can be envisioned as a functional excipient in

various nanocarriers to deliver other therapeutic agents. Its dodecyl chain allows for integration

into lipid-based structures, while the imidazole headgroup can confer pH-sensitivity.

pH-Responsive Liposomes and Micelles: Incorporating 1-dodecylimidazole or similar N-

alkylimidazole lipids into liposomes or polymeric micelles can create smart drug delivery

systems.[3][4] At normal blood pH (7.4), the carrier remains stable and relatively neutral,

minimizing premature drug release and non-specific interactions. Upon accumulation in the

acidic tumor microenvironment, the protonated imidazole groups can trigger a change in the

carrier's properties:

Charge Reversal: The surface charge of the nanoparticle can switch from neutral or

negative to positive, enhancing interaction with and uptake by negatively charged cancer

cell membranes.[3][8]

Destabilization and Drug Release: The electrostatic repulsion between newly protonated

headgroups can destabilize the lipid bilayer or micellar structure, leading to triggered

release of the encapsulated drug.[3][9]

Endosomal Escape (Proton Sponge Effect): For drugs that need to reach the cytoplasm,

escaping the endo-lysosomal pathway is crucial. Imidazole-containing carriers can facilitate

this escape. Once endocytosed, the carrier is trafficked to the acidic endosome. The

imidazole groups act as a "proton sponge," absorbing protons pumped into the endosome.[8]

[10] This influx of protons is followed by a passive influx of chloride ions and water to
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maintain charge neutrality, leading to osmotic swelling and eventual rupture of the

endosomal membrane, releasing the drug and carrier into the cytoplasm.[10][11][12]

Component of Cationic Lipids for Gene Delivery: The imidazole group's ability to be

protonated makes it a valuable component in cationic lipids designed for the delivery of

nucleic acids (e.g., mRNA, siRNA).[5][7] The positive charge facilitates the condensation of

negatively charged DNA or RNA into nanoparticles, and the buffering capacity aids in

endosomal escape, a critical step for successful gene transfection.[5][10]

Part 2: Data Presentation
The following tables summarize quantitative data from studies on drug delivery systems

containing imidazole-based lipids or polymers, which can serve as a benchmark for developing

formulations with 1-dodecylimidazole.

Table 1: Physicochemical Properties of Imidazole-Based Nanocarriers
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Nanocarri
er Type

Imidazole
Compone
nt

Drug/Car
go

Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Referenc
e

Polymeric

Micelles

Imidazole-

bearing

polymer

SN-38 < 200
Not

specified

Charge-

reversal

from

negative to

positive at

pH 6.8

[8]

Convertible

Liposomes

DHI, DHMI,

DHDMI

lipids

Doxorubici

n

~130

(drug-free),

~200

(drug-

loaded)

< 0.2

(drug-free),

> 0.2

(drug-

loaded)

Becomes

more

positive as

pH drops

from 7.4 to

6.0

[3]

Hybrid

Liposomes

Imidazoliu

m-

containing

amphiphile

s

Metronidaz

ole
70 - 100

Not

specified
+45 to +70 [13]

Cationic

Liposomes

Cyclen-

based

imidazole

lipids

Plasmid

DNA
~150 - 250

Not

specified
+30 to +45 [5]

Table 2: Drug Loading and Release Characteristics
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Nanocarri
er Type

Imidazole
Compone
nt

Drug

Drug
Loading
(DL%) /
Encapsul
ation
Efficiency
(EE%)

Release
Trigger

Release
Profile

Referenc
e

Polymeric

Micelles

Imidazole-

bearing

polymer

SN-38
~4% (w/w)

DL
Acidic pH

Acid-

triggered

release

[8]

Convertible

Liposomes
DHMI lipid

Doxorubici

n
> 50% EE

Acidic pH

(6.0)

~50%

release at

pH 6.0 vs.

~30% at

pH 7.4

after 12h

[3]

Hybrid

Liposomes

Octadecyl-

imidazole

derivative

Metronidaz

ole
75% EE

Not

specified

1.7x slower

release

than free

drug

[13]

PLA-PEG-

PolyHis

Micelles

Poly(L-

histidine)

Doxorubici

n

Not

specified

Acidic pH

(6.0-6.8)

40-50%

release

after 5h;

60-70%

after 24h

[14]

Part 3: Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of drug

delivery systems incorporating 1-dodecylimidazole or similar functional lipids.

Protocol 1: Preparation of 1-Dodecylimidazole-
Containing Liposomes
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This protocol is based on the thin-film hydration method, a common technique for liposome

preparation.[3]

Materials:

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or similar structural lipid

Cholesterol (for membrane stability)

1-Dodecylimidazole

DSPE-PEG2000 (for creating "stealth" liposomes)

Drug to be encapsulated (e.g., Doxorubicin)

Chloroform, Methanol, or other suitable organic solvents

Phosphate-buffered saline (PBS), pH 7.4

Hydration buffer (e.g., sucrose solution, ammonium sulfate solution for remote loading)

Procedure:

Lipid Film Formation: a. Dissolve the structural lipid (e.g., DPPC), cholesterol, 1-
dodecylimidazole, and DSPE-PEG2000 in a round-bottom flask using a suitable organic

solvent (e.g., chloroform/methanol mixture). A typical molar ratio might be

DPPC:Cholesterol:1-Dodecylimidazole:DSPE-PEG2000 = 55:20:20:5. b. Attach the flask to

a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the

lipid phase transition temperature (e.g., 45-50°C) to evaporate the organic solvent. c. A thin,

uniform lipid film will form on the inner wall of the flask. d. Continue to dry the film under high

vacuum for at least 2-4 hours to remove any residual solvent.[3]

Hydration: a. Add the aqueous hydration buffer to the flask containing the lipid film. For

passive loading, this buffer will contain the drug. b. Hydrate the film by rotating the flask at a

temperature above the lipid's phase transition temperature for 1-2 hours. This will form

multilamellar vesicles (MLVs).
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Sizing (Extrusion): a. To obtain unilamellar vesicles (LUVs) with a uniform size, subject the

MLV suspension to extrusion. b. Load the suspension into a heated extruder (e.g., Lipex

Extruder). c. Pass the suspension 10-20 times through polycarbonate membranes with a

defined pore size (e.g., sequentially through 400 nm and then 100 nm pores) at a

temperature above the lipid Tc.

Purification: a. Remove the unencapsulated drug from the liposome suspension. b. Use size

exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against PBS (pH

7.4) to separate the large liposomes from the smaller, free drug molecules.

Characterization: a. Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to

measure the mean particle diameter, polydispersity index (PDI), and surface charge. b.

Encapsulation Efficiency (EE%): Disrupt a known amount of the purified liposomal

formulation with a suitable detergent (e.g., Triton X-100) or solvent. Measure the total drug

concentration (Drug_total) using a suitable analytical method (e.g., UV-Vis

spectrophotometry, HPLC). Measure the concentration of the unencapsulated drug

(Drug_free) in the supernatant after centrifugation of the initial formulation. EE% =

[(Drug_total - Drug_free) / Drug_total] x 100

Protocol 2: In Vitro pH-Responsive Drug Release Assay
This protocol uses a dialysis method to assess drug release under different pH conditions.[3]

[15]

Materials:

Drug-loaded liposome suspension

Dialysis tubing (with a molecular weight cut-off (MWCO) that retains liposomes but allows

free drug to pass, e.g., 10-14 kDa)

Release buffer 1: PBS at pH 7.4

Release buffer 2: PBS or acetate buffer at pH 6.0

Shaking water bath or incubator set at 37°C
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Procedure:

Transfer a known volume (e.g., 1 mL) of the purified drug-loaded liposome suspension into a

dialysis bag.

Seal the bag securely.

Submerge the dialysis bag into a larger volume of release buffer 1 (pH 7.4) (e.g., 50 mL) in a

beaker. This ensures sink conditions.

Place the beaker in a shaking water bath at 37°C.

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1

mL) from the external release buffer.

Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink

conditions.

Repeat the experiment in parallel using release buffer 2 (pH 6.0).

Quantify the amount of drug in the collected samples using a suitable analytical method

(e.g., fluorescence spectroscopy for doxorubicin).

Calculate the cumulative percentage of drug released at each time point relative to the initial

total amount of drug in the dialysis bag.

Plot the cumulative drug release (%) versus time for both pH 7.4 and pH 6.0 to visualize the

pH-responsive release profile.

Protocol 3: Cell Viability / Cytotoxicity Assay
This protocol uses the MTT assay to determine the effect of the formulation on cancer cell

viability.[16][17]

Materials:

Cancer cell line (e.g., HeLa, MCF-7, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Drug-loaded liposomes, empty liposomes, and free drug solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. b.

Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

Treatment: a. Prepare serial dilutions of the free drug, drug-loaded liposomes, and empty

liposomes in cell culture medium. b. Remove the old medium from the cells and add 100 µL

of the treatment solutions to the respective wells. Include untreated cells as a negative

control. c. To test pH-dependent effects, the medium can be buffered to pH 7.4 or a lower pH

(e.g., 6.5), though care must be taken as prolonged exposure to acidic medium can affect

cell health independently of the drug.

Incubation: a. Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C

and 5% CO2.

MTT Assay: a. After incubation, remove the treatment medium. b. Add 100 µL of fresh

medium and 10 µL of MTT solution to each well. c. Incubate for 3-4 hours. Viable cells with

active mitochondrial reductase will convert the yellow MTT to purple formazan crystals. d.

Carefully remove the MTT-containing medium. e. Add 100 µL of the solubilization solution

(e.g., DMSO) to each well to dissolve the formazan crystals. f. Gently shake the plate for 10-

15 minutes to ensure complete dissolution.

Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.

b. Calculate cell viability as a percentage relative to the untreated control cells. Cell Viability
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% = (Absorbance_treated / Absorbance_control) x 100 c. Plot cell viability (%) versus drug

concentration to determine the IC50 (half-maximal inhibitory concentration) for each

formulation.

Part 4: Mandatory Visualizations (Graphviz)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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